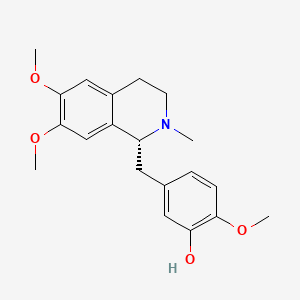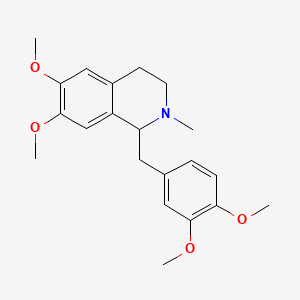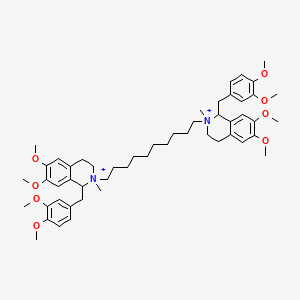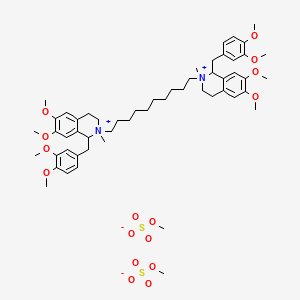
γ-メチル-L-ロイシン
概要
説明
Gamma-Methyl-L-leucine, also known as (S)-2-Amino-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid. It is a derivative of L-leucine, where a methyl group is added to the gamma position of the leucine molecule. This compound is known for its high lipophilicity and is often used in peptide synthesis due to its unique structural properties .
科学的研究の応用
Gamma-Methyl-L-leucine has several applications in scientific research:
Chemistry: Used in peptide synthesis due to its high lipophilicity and structural uniqueness.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Utilized in the production of biofuels, biopolymers, and other industrially relevant compounds
作用機序
Target of Action
Gamma-Methyl-L-leucine, also known as (S)-2-Amino-4,4-dimethylpentanoic acid, primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a central regulator of cell growth and metabolism .
Mode of Action
The activation of mTORC1 by gamma-Methyl-L-leucine involves two successive events: the cellular uptake by the L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport . The structural requirement for the recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, and hydrophobic side chain . The activation of mTORC1 requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .
Biochemical Pathways
Gamma-Methyl-L-leucine affects the mTOR signaling pathway . This pathway controls cell cycle, growth, metabolism, and survival . The compound induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .
Pharmacokinetics
It is known that the compound is taken up into cells via lat1 . The uptake of gamma-Methyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Result of Action
The activation of mTORC1 by gamma-Methyl-L-leucine leads to the phosphorylation of p70S6K . This phosphorylation is a key event in the regulation of cell growth and metabolism .
Action Environment
The action of gamma-Methyl-L-leucine is influenced by the cellular environment. The compound’s interaction with its targets and its resulting changes are dependent on the presence of LAT1 and mTORC1 . Environmental factors that affect the expression or activity of these proteins could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Gamma-Methyl-L-leucine plays a crucial role in biochemical reactions, particularly in the regulation of protein synthesis and metabolism. It interacts with several enzymes and proteins, including the mechanistic target of rapamycin complex 1 (mTORC1), which is a key regulator of cell growth and metabolism . The interaction between gamma-Methyl-L-leucine and mTORC1 involves the activation of the latter, leading to the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K) . This activation is essential for the regulation of protein synthesis and cellular growth.
Cellular Effects
Gamma-Methyl-L-leucine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to activate the mTORC1 signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, and survival . The activation of mTORC1 by gamma-Methyl-L-leucine leads to increased protein synthesis and enhanced cellular metabolism. Additionally, gamma-Methyl-L-leucine has been shown to affect gene expression by modulating the activity of transcription factors involved in cellular growth and metabolism .
Molecular Mechanism
The molecular mechanism of action of gamma-Methyl-L-leucine involves its binding interactions with specific biomolecules and the subsequent activation of signaling pathways. Gamma-Methyl-L-leucine binds to the leucine-binding site on the mTORC1 complex, leading to its activation . This activation results in the phosphorylation of downstream targets such as p70S6K, which in turn regulates protein synthesis and cellular growth . Additionally, gamma-Methyl-L-leucine may also influence gene expression by modulating the activity of transcription factors involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Methyl-L-leucine have been observed to change over time. Studies have shown that the stability and degradation of gamma-Methyl-L-leucine can influence its long-term effects on cellular function . For instance, prolonged exposure to gamma-Methyl-L-leucine can lead to sustained activation of the mTORC1 pathway, resulting in continuous protein synthesis and cellular growth . The stability of gamma-Methyl-L-leucine in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of gamma-Methyl-L-leucine vary with different dosages in animal models. At lower doses, gamma-Methyl-L-leucine has been shown to enhance protein synthesis and improve muscle growth . At higher doses, it may lead to adverse effects such as toxicity and metabolic imbalances . Studies have also identified threshold effects, where the benefits of gamma-Methyl-L-leucine are maximized at specific dosage ranges, beyond which the adverse effects outweigh the benefits .
Metabolic Pathways
Gamma-Methyl-L-leucine is involved in several metabolic pathways, including those related to protein synthesis and energy metabolism. It interacts with enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH), which are involved in the catabolism of branched-chain amino acids . These interactions influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of gamma-Methyl-L-leucine within cells and tissues involve specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) is responsible for the uptake of gamma-Methyl-L-leucine into cells . Once inside the cell, gamma-Methyl-L-leucine is distributed to various cellular compartments, where it exerts its effects on cellular metabolism and protein synthesis . The localization and accumulation of gamma-Methyl-L-leucine within specific tissues can influence its overall efficacy and potency .
Subcellular Localization
Gamma-Methyl-L-leucine is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by specific targeting signals and post-translational modifications . For instance, the presence of gamma-Methyl-L-leucine in the cytoplasm is essential for its role in activating the mTORC1 pathway and regulating protein synthesis . Additionally, its localization in the mitochondria may influence cellular energy metabolism and overall cellular function .
準備方法
Synthetic Routes and Reaction Conditions: Gamma-Methyl-L-leucine can be synthesized using a modified Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The final step involves enzymatic deamidation to produce the desired compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Gamma-Methyl-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
L-Leucine: A naturally occurring branched-chain amino acid involved in protein synthesis.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid that shares metabolic pathways with leucine and isoleucine.
Uniqueness: Gamma-Methyl-L-leucine is unique due to its additional methyl group, which imparts higher lipophilicity and distinct structural properties. This makes it particularly useful in peptide synthesis and other applications where increased hydrophobicity is desired .
特性
IUPAC Name |
(2S)-2-amino-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205846 | |
| Record name | gamma-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-50-7 | |
| Record name | (2S)-2-Amino-4,4-dimethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-amino-4,4-dimethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


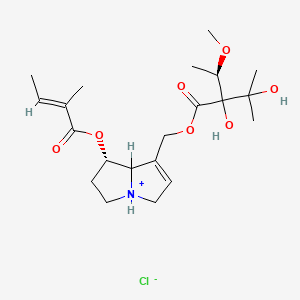
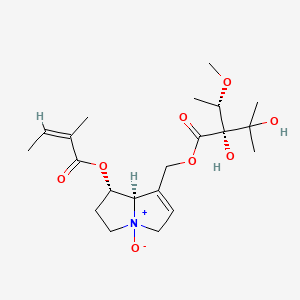




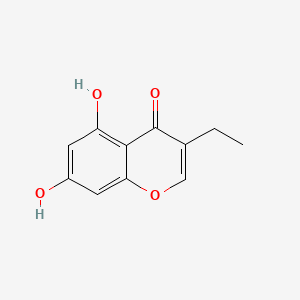
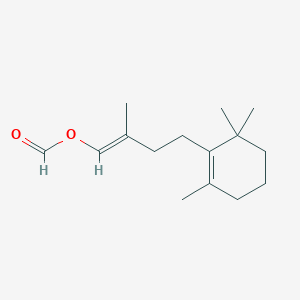

![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
